Enavogliflozin

描述

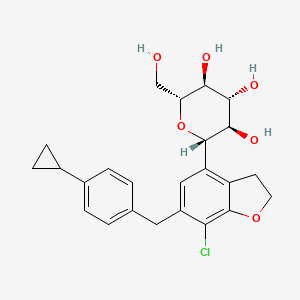

Structure

3D Structure

属性

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORCWPOBTZTAFI-YVTYUBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415472-28-4 | |

| Record name | Enavogliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415472284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENAVOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5MR2Y1IJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enavogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By targeting SGLT2, this compound effectively reduces the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[2][3] This mechanism of action is independent of insulin, providing a valuable therapeutic option for the management of type 2 diabetes mellitus.[4] This technical guide provides an in-depth overview of the core mechanism of action of this compound on SGLT2, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition

The primary therapeutic effect of this compound is achieved through its competitive and reversible inhibition of SGLT2 in the proximal convoluted tubules of the kidneys.[5] SGLT2 is a high-capacity, low-affinity transporter that facilitates the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1]

By binding to SGLT2, this compound blocks the re-entry of glucose into the bloodstream, thereby promoting its excretion in the urine (glucosuria).[3] This process leads to a reduction in hyperglycemia, a hallmark of type 2 diabetes.[6] Clinical studies have demonstrated a dose-dependent increase in urinary glucose excretion following the administration of this compound.[1]

Quantitative Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with SGLT2 and its physiological effects.

Table 1: In Vitro Inhibitory Potency and Selectivity

| Parameter | This compound | Comparator: Dapagliflozin | Comparator: Ipragliflozin |

| SGLT2 IC50 (nM) | 0.8 ± 0.3[1][7] | 1.6 ± 0.3[5] | 8.9 ± 1.7[5] |

| SGLT1 IC50 (nM) | 549.3 ± 139.6[1] | 920.4[1] | - |

| Selectivity (SGLT1/SGLT2) | ~687-fold[1] | ~575-fold | - |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Pharmacodynamic Effects (Phase III Trial, 24 Weeks)

| Parameter | This compound (0.3 mg) | Placebo |

| Change in HbA1c (%) | -0.99 (placebo-adjusted)[5] | - |

| Change in Fasting Plasma Glucose (mg/dL) | -40.1 (placebo-adjusted)[5] | - |

| Change in Body Weight (kg) | -2.5 (placebo-adjusted)[5] | - |

HbA1c (Glycated Hemoglobin) reflects average plasma glucose over an extended period.

Experimental Protocols

The following sections describe the general methodologies used to characterize the mechanism of action of SGLT2 inhibitors like this compound.

In Vitro SGLT2 Inhibition Assay

This assay is designed to determine the inhibitory potency (IC50) of a compound against the SGLT2 transporter.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human SGLT2 protein are commonly used.[1]

-

Substrate: A radiolabeled, non-metabolizable glucose analog, such as 14C-labeled alpha-methyl-D-glucopyranoside ([14C]AMG), is used as the substrate for the SGLT2 transporter.[1]

-

Procedure:

-

HEK293-hSGLT2 cells are seeded in multi-well plates and cultured to confluence.

-

The cells are washed with a sodium-containing buffer to ensure the sodium-dependent function of the SGLT2 transporter.

-

The cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a predetermined period.

-

[14C]AMG is added to the wells, and the uptake is allowed to proceed for a specific time (e.g., 1.5 hours).[7]

-

The uptake is terminated by washing the cells with an ice-cold buffer to remove any extracellular radiolabel.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Measurement of Urinary Glucose Excretion (UGE)

This in vivo experiment quantifies the pharmacodynamic effect of an SGLT2 inhibitor by measuring the amount of glucose excreted in the urine.

-

Animal Models: Studies are typically conducted in rodent models, such as mice or rats.

-

Procedure:

-

Animals are housed in metabolic cages that allow for the separate collection of urine and feces.

-

A baseline 24-hour urine sample is often collected prior to drug administration.

-

The test compound (e.g., this compound) is administered orally at various doses.

-

Urine is collected over a specified period (e.g., 24 hours) post-dosing.

-

The total volume of urine is measured.

-

-

Glucose Quantification: The glucose concentration in the collected urine samples is determined using a validated analytical method, such as a glucose oxidase assay or high-performance liquid chromatography (HPLC).

-

Data Analysis: The total amount of glucose excreted over the collection period is calculated by multiplying the urine volume by the glucose concentration. The results are often expressed as the total mass of glucose excreted or as a change from the baseline excretion.

Visualizations

Signaling Pathway of SGLT2 Inhibition by this compound

Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.

Experimental Workflow for SGLT2 Inhibitor Characterization

Caption: A typical experimental workflow for the characterization of an SGLT2 inhibitor.

References

- 1. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Adult Diabetic Ketoacidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Assay: Inhibition of human SGLT2 expressed in HEK293 cells assessed as inhibition of [14C]alpha-methyl-D-glucopyranoside uptake after 1.5 hrs by liqu... - ChEMBL [ebi.ac.uk]

- 7. Pharmacokinetics and Tissue Distribution of this compound in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), developed for the treatment of type 2 diabetes mellitus. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The information presented herein is a synthesis of data from preclinical studies, clinical trials, and patent literature.

Introduction

This compound, also known as DWP16001, is an oral antidiabetic agent that belongs to the gliflozin class.[1] It was developed by Daewoong Pharmaceutical and has demonstrated significant efficacy in glycemic control at a low dosage.[1] Like other SGLT2 inhibitors, this compound's mechanism of action is independent of insulin, offering a complementary approach to the management of type 2 diabetes.

Discovery and Rationale

The development of SGLT2 inhibitors was spurred by the understanding of the crucial role of SGLT2 in renal glucose reabsorption. SGLT2 is responsible for approximately 90% of the glucose reabsorption in the kidneys. Inhibiting this transporter leads to increased urinary glucose excretion, thereby lowering blood glucose levels. The discovery of this compound was the result of efforts to identify a highly potent and selective SGLT2 inhibitor with favorable pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

This compound selectively and competitively inhibits SGLT2 in the proximal convoluted tubule of the kidney. This inhibition prevents the reabsorption of filtered glucose from the tubular fluid back into the bloodstream, leading to glucosuria and a subsequent reduction in plasma glucose concentrations.

Signaling Pathway

The inhibition of SGLT2 by this compound has several downstream effects on renal and systemic physiology. The primary effect is the increased excretion of glucose and sodium in the urine. This leads to a mild osmotic diuresis and natriuresis, contributing to a reduction in blood pressure and body weight. The altered tubular sodium handling also influences tubuloglomerular feedback, leading to afferent arteriolar vasoconstriction and a reduction in intraglomerular pressure, which is thought to confer renal protection.

Quantitative Data

In Vitro Activity

| Parameter | Value | Reference |

| SGLT2 IC50 | 0.8 ± 0.3 nM | |

| SGLT1 IC50 | 549.3 ± 139.6 nM | |

| Selectivity (SGLT1/SGLT2) | ~687-fold |

Preclinical Pharmacokinetics

| Species | Parameter | Value | Reference |

| Mouse | Oral Bioavailability | 84.5% - 97.2% | |

| Kidney to Plasma AUC Ratio | 85.0 ± 16.1 | ||

| Rat | Oral Bioavailability | 56.3% - 62.1% |

Clinical Trial Data

Phase I (Healthy Volunteers)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1 - 3 hours | N/A |

| Terminal Half-life (t1/2) | 13 - 29 hours | N/A |

Phase III (Type 2 Diabetes Patients, 24 weeks)

| Parameter | This compound 0.3 mg | Placebo | Reference |

| Change in HbA1c from Baseline | -0.99% (placebo-adjusted) | N/A | |

| Change in Fasting Plasma Glucose | -40.1 mg/dL (placebo-adjusted) | N/A | |

| Change in Body Weight | -2.5 kg (placebo-adjusted) | N/A |

Experimental Protocols

SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)

A fluorescent glucose transport assay using 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) in human kidney 2 (HK-2) cells, which endogenously express SGLT2, is a suitable method for determining the inhibitory activity of compounds like this compound.

Protocol Outline:

-

Cell Culture: HK-2 cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control in a sodium-containing buffer for a specified period.

-

Glucose Uptake: 2-NBDG is added to the wells, and the plate is incubated to allow for glucose uptake.

-

Fluorescence Measurement: The reaction is stopped, and the cells are washed. The intracellular fluorescence is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of 2-NBDG uptake against the log concentration of this compound.

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process. While a detailed, publicly available step-by-step protocol is not readily found outside of patent literature, the general approach for the synthesis of C-aryl glucosides, the class to which this compound belongs, is well-established. The synthesis typically involves the coupling of a protected glucose derivative with an aglycone moiety, followed by deprotection steps. The synthesis of this compound is detailed in patent documents such as KR20140022086A. The key steps generally involve:

-

Preparation of the Aglycone: Synthesis of the 7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran-4-yl moiety. This involves several steps, including reactions to construct the dihydrobenzofuran ring and introduce the chloro and cyclopropylbenzyl substituents.

-

Glycosylation: Coupling of the aglycone with a protected glucose derivative, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, often via a Grignard or organolithium intermediate of the aglycone.

-

Deprotection: Removal of the protecting groups from the glucose moiety to yield the final this compound product.

Due to the proprietary nature of drug manufacturing processes, the precise, scaled-up synthesis protocol is generally not published in peer-reviewed journals. Researchers should refer to the relevant patent literature for more detailed experimental procedures.

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation. Phase III clinical trials have demonstrated its efficacy as a monotherapy and in combination with other antidiabetic agents like metformin. The trials have consistently shown that this compound significantly reduces HbA1c, fasting plasma glucose, and body weight compared to placebo. Furthermore, studies have indicated that this compound is non-inferior to other SGLT2 inhibitors, such as dapagliflozin, in terms of glycemic control.

Safety and Tolerability

The safety profile of this compound is consistent with the SGLT2 inhibitor class. The most common adverse events are related to the mechanism of action, including an increased risk of genital mycotic infections. Overall, this compound has been shown to be well-tolerated in clinical trials.

Conclusion

This compound is a potent and selective SGLT2 inhibitor that has demonstrated significant efficacy and a favorable safety profile in the treatment of type 2 diabetes. Its development represents a valuable addition to the therapeutic options available for managing this chronic condition. The data presented in this whitepaper underscore the robust scientific foundation for the clinical use of this compound. Further research may continue to explore its potential benefits in broader patient populations and for other related indications.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys. By targeting SGLT2, this compound offers an insulin-independent mechanism for glycemic control in patients with type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of the core scientific and clinical data related to this compound, focusing on its mechanism of action, efficacy, safety, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys.[1][2] This inhibition reduces the reabsorption of filtered glucose from the tubular fluid and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion and consequently lowering blood glucose levels.[1][2] This mechanism is independent of insulin secretion or action, making it an effective treatment option across various stages of T2DM. This compound has demonstrated high selectivity for SGLT2 over SGLT1.[1]

Signaling Pathways

The primary signaling pathway affected by this compound is the direct inhibition of SGLT2-mediated glucose transport. However, downstream effects on cellular signaling have been observed with SGLT2 inhibitors, including potential activation of the AMP-activated protein kinase (AMPK) pathway and modulation of inflammatory pathways such as NF-κB. AMPK is a key cellular energy sensor that, when activated, can lead to improved insulin sensitivity and reduced inflammation. The reduction in intracellular glucose and potential metabolic shifts induced by SGLT2 inhibition may contribute to these effects.

Efficacy in Type 2 Diabetes

Multiple Phase III clinical trials have demonstrated the efficacy of this compound in improving glycemic control, both as a monotherapy and in combination with other antidiabetic agents.

Data Presentation

Table 1: Efficacy of this compound Monotherapy (24 weeks) [2][3][4]

| Parameter | This compound 0.3 mg | Placebo |

| Change in HbA1c (%) | ||

| Mean Change from Baseline | -0.99 (placebo-adjusted) | - |

| Change in Fasting Plasma Glucose (mg/dL) | ||

| Mean Change from Baseline | -40.1 (placebo-adjusted) | - |

| Change in Body Weight (kg) | ||

| Mean Change from Baseline | -2.5 (placebo-adjusted) | - |

| Proportion of Patients Achieving HbA1c <7.0% | 71% | 24% |

Table 2: Efficacy of this compound as Add-on to Metformin vs. Dapagliflozin (24 weeks) [5]

| Parameter | This compound 0.3 mg + Metformin | Dapagliflozin 10 mg + Metformin |

| Change in HbA1c (%) | ||

| Adjusted Mean Change from Baseline | -0.80 | -0.75 |

| Change in Fasting Plasma Glucose (mg/dL) | ||

| Adjusted Mean Change from Baseline | -32.53 | -29.14 |

| Change in Body Weight (kg) | ||

| Mean Change from Baseline | -3.77 | -3.58 |

| Proportion of Patients Achieving HbA1c <7.0% | 61% | 62% |

Table 3: Efficacy of this compound as Triple Combination Therapy (with Metformin and Gemigliptin) vs. Dapagliflozin (24 weeks)

| Parameter | This compound + Metformin + Gemigliptin | Dapagliflozin + Metformin + Gemigliptin |

| Change in HbA1c (%) | ||

| Mean Change from Baseline | -0.92 | -0.86 |

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most common adverse events are consistent with the SGLT2 inhibitor class, including an increased risk of genital mycotic infections. The incidence of hypoglycemia is low, particularly when used as monotherapy or in combination with metformin.

Table 4: Overview of Adverse Events

| Adverse Event Profile | Observation |

| Common Adverse Events | Genital mycotic infections, urinary tract infections |

| Hypoglycemia | Low incidence, similar to comparator SGLT2 inhibitors |

| Serious Adverse Events | No significant increase in treatment-related serious adverse events reported in key trials |

Experimental Protocols

Clinical Trial Methodology: Phase III Monotherapy Study

A multicenter, randomized, double-blind, placebo-controlled Phase III trial was conducted to evaluate the efficacy and safety of this compound 0.3 mg monotherapy in patients with T2DM inadequately controlled with diet and exercise.[4]

-

Patient Population: Adults with T2DM and HbA1c between 7.0% and 10.0%.

-

Intervention: Patients were randomized to receive either this compound 0.3 mg once daily or a placebo for 24 weeks.

-

Primary Endpoint: Change in HbA1c from baseline to week 24.

-

Secondary Endpoints: Change in fasting plasma glucose, body weight, and the proportion of patients achieving an HbA1c level below 7.0%.

-

Laboratory Methods:

-

HbA1c: Measured using high-performance liquid chromatography (HPLC).

-

Fasting Plasma Glucose: Assessed via a standard enzymatic method.

-

Lipid Profile: Determined using standard enzymatic colorimetric methods.

-

-

Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes from baseline between the this compound and placebo groups.

Preclinical Pharmacokinetic Studies in Animal Models

Pharmacokinetic properties of this compound were evaluated in various animal models, including mice and rats, to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Animal Models: Male ICR mice and Sprague-Dawley rats.

-

Administration: Single intravenous (IV) and oral (PO) doses at varying concentrations (e.g., 0.3, 1, and 3 mg/kg).

-

Sample Collection: Serial blood samples were collected at predetermined time points post-dosing. Urine and feces were collected to assess excretion.

-

Analytical Method: Plasma and tissue concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).

Conclusion

This compound is an effective and well-tolerated SGLT2 inhibitor for the treatment of type 2 diabetes. Its potent and selective inhibition of renal glucose reabsorption leads to significant improvements in glycemic control, along with beneficial effects on body weight and blood pressure. The data from comprehensive clinical and preclinical studies support its role as a valuable therapeutic option in the management of T2DM. Further research into its long-term cardiovascular and renal outcomes is ongoing.

References

- 1. Study Design and Protocol for a Randomized Controlled Trial of this compound to Evaluate Cardiorenal Outcomes in Type 2 Diabetes (ENVELOP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daewoong Pharmaceutical Presents Phase 3 Clinical Trial Results of New Diabetes Treatment 'this compound' and Roadmap to Enter 50 Countries by 2030 [prnewswire.com]

- 3. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]

- 4. researchgate.net [researchgate.net]

- 5. e-dmj.org [e-dmj.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin (DWP16001) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] Developed for the management of type 2 diabetes mellitus, this compound represents a therapeutic approach that promotes urinary glucose excretion, thereby lowering blood glucose levels independently of insulin pathways.[2] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological and toxicological profile of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By blocking this transporter, this compound effectively reduces the reabsorption of glucose, leading to its excretion in the urine and a subsequent lowering of plasma glucose concentrations.[2]

The selectivity of this compound for SGLT2 over SGLT1, which is predominantly found in the intestine and to a lesser extent in the kidneys, is a critical attribute. Inhibition of SGLT1 can lead to gastrointestinal side effects. This compound has demonstrated a high degree of selectivity for SGLT2.[1]

Signaling Pathway of this compound's Action

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] Developed for the management of type 2 diabetes mellitus (T2DM), this compound has demonstrated significant glucose-lowering effects and is under investigation for broader therapeutic applications, including obesity, heart failure, and diabetic retinopathy.[1] This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key preclinical and clinical research findings.

Pharmacological Profile

-

Drug Class: Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor.[1]

-

Mechanism of Action: this compound selectively inhibits SGLT2 in the proximal convoluted tubule of the kidneys.[2] This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion (UGE) and consequently, a reduction in blood glucose levels.[2][3] This mechanism is independent of insulin secretion or action.[4]

-

Selectivity: this compound exhibits high selectivity for SGLT2 over SGLT1, with a reported 1,015-fold difference in inhibitory concentration.[5] The IC50 values for SGLT2 and SGLT1 are 0.8 ± 0.3 nM and 549.3 ± 139.6 nM, respectively.[6]

Pharmacokinetics

This compound has been shown to have predictable and dose-proportional pharmacokinetics in both preclinical and clinical studies.

Preclinical Pharmacokinetics

Studies in mice and rats have demonstrated that this compound exhibits linear pharmacokinetics following both intravenous and oral administration.[6]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Mice | Rats | Reference |

| Oral Bioavailability | 84.5–97.2% | 56.3–62.1% | [6] |

| Dose Proportionality (Oral) | 0.3, 1, and 3 mg/kg | 0.3, 1, and 3 mg/kg | [6] |

| Primary Route of Excretion | Biliary | Biliary | [6] |

| Tissue Distribution | High accumulation in the kidney (AUC ratio of kidney to plasma: 41.9 ± 7.7) | High accumulation in the kidney | [6] |

| Elimination Half-life (T1/2) from Kidney | 29 hours | Not specified | [6] |

Clinical Pharmacokinetics

In healthy volunteers and patients with T2DM, this compound is rapidly absorbed with a predictable pharmacokinetic profile.

Table 2: Clinical Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.0–3.0 hours | Healthy volunteers | [7][8] |

| Elimination Half-life (T1/2) | 13–29 hours | Healthy volunteers | [7][8] |

| Dose Proportionality (Multiple Doses) | 0.1 to 2.0 mg | Healthy volunteers | [7][8] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the dose-dependent increase in urinary glucose excretion, leading to improvements in glycemic control.

Urinary Glucose Excretion (UGE)

-

In healthy volunteers, a single dose of this compound resulted in a dose-dependent increase in UGE.[9]

-

At steady-state, multiple doses of this compound (0.3 to 2.0 mg) led to a UGE of 50 to 60 g/day .[7][8]

-

In a comparative study, this compound 0.3 mg demonstrated a greater increase in urinary glucose to creatinine ratio (UGCR) at week 24 compared to dapagliflozin 10 mg (adjusted mean change: 60.48 g/g vs. 44.94 g/g).[8]

Glycemic Control

-

Monotherapy: In a 24-week trial, this compound 0.3 mg monotherapy in patients with T2DM resulted in a placebo-adjusted mean change in HbA1c from baseline of -0.99%.[10]

-

Combination Therapy: As an add-on to metformin, this compound 0.3 mg was non-inferior to dapagliflozin 10 mg in reducing HbA1c at 24 weeks.[8]

-

Effect of Renal Function: The glucosuric effect of this compound decreases with renal impairment.[11] However, in patients with mildly reduced eGFR, this compound showed a significantly greater reduction in HbA1c compared to dapagliflozin.[4][12]

Table 3: Key Pharmacodynamic Outcomes of this compound in Clinical Trials

| Outcome | Dosage | Study Population | Result | Reference |

| Change in HbA1c (vs. placebo) | 0.3 mg | T2DM | -0.99% | [10] |

| Change in Fasting Plasma Glucose (vs. placebo) | 0.3 mg | T2DM | -40.1 mg/dL | [13] |

| Change in Body Weight (vs. placebo) | 0.3 mg | T2DM | -2.5 kg | [13] |

| Steady-State UGE | 0.3-2.0 mg | Healthy Volunteers | 50-60 g/day | [7][8] |

Experimental Protocols

Pharmacokinetic Analysis

Analyte Quantification: The concentration of this compound in plasma and tissue homogenates is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation:

-

Aliquots of plasma or tissue homogenate are mixed with an internal standard (e.g., a deuterated version of this compound).

-

Liquid-liquid extraction is performed using a solvent such as methyl tert-butyl ether (MTBE).

-

The organic layer is separated, evaporated, and the residue is reconstituted for analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: A C18 column is commonly used with a gradient mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile with formic acid).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Pharmacodynamic Assessment: Urinary Glucose Excretion

-

Study Design: Clinical trials evaluating the pharmacodynamics of this compound typically involve controlled studies in healthy volunteers or patients with T2DM.

-

Urine Collection: Timed urine collections are performed at baseline and at various intervals after drug administration (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

-

Glucose Measurement: The glucose concentration in the collected urine samples is measured using a validated analytical method, such as a glucose oxidase assay.

-

Data Analysis: The total amount of glucose excreted over a specific time interval is calculated and often normalized to urinary creatinine to account for variations in urine dilution.

Visualizations

Caption: Mechanism of action of this compound in the renal proximal tubule.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. Daewoong Pharmaceutical Presents Phase 3 Clinical Trial Results of New Diabetes Treatment 'this compound' and Roadmap to Enter 50 Countries by 2030 [prnewswire.com]

- 3. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound vs. dapagliflozin as add-on therapy in patients with type 2 diabetes mellitus based on renal function: a pooled analysis of two randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study Design and Protocol for a Randomized Controlled Trial of this compound to Evaluate Cardiorenal Outcomes in Type 2 Diabetes (ENVELOP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Tissue Distribution of this compound in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-dmj.org [e-dmj.org]

- 8. Efficacy and Safety of this compound versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study Design and Protocol for a Randomized Controlled Trial of this compound to Evaluate Cardiorenal Outcomes in Type 2 Diabetes (ENVELOP) [e-dmj.org]

- 11. The effect of renal function on the pharmacokinetics and pharmacodynamics of this compound, a potent and selective sodium-glucose cotransporter-2 inhibitor, in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. mdpi.com [mdpi.com]

Introduction

Sodium-glucose co-transporter 2 (SGLT2) inhibitors represent a significant class of therapeutic agents for the management of type 2 diabetes mellitus (T2DM). Their unique, insulin-independent mechanism of action targets the kidneys to reduce hyperglycemia.[1][2] Enavogliflozin is a novel, potent, and highly selective SGLT2 inhibitor developed to achieve glycemic control by preventing the reabsorption of filtered glucose in the renal tubules.[1][3] This document provides an in-depth technical overview of the mechanism, pharmacokinetics, pharmacodynamics, and supporting experimental data related to this compound's effects on renal glucose reabsorption, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: SGLT2 Inhibition in the Proximal Tubule

The kidneys play a vital role in maintaining glucose homeostasis. Under normal physiological conditions, virtually all glucose filtered by the glomeruli is reabsorbed back into circulation. This process is primarily mediated by two sodium-glucose co-transporters, SGLT1 and SGLT2. SGLT2, located in the S1 segment of the proximal convoluted tubule, is a high-capacity, low-affinity transporter responsible for approximately 90% of this reabsorption.[1][4][5] SGLT1, found in the more distal S3 segment, reabsorbs the remaining 10%.[4]

This compound exerts its therapeutic effect by selectively, competitively, and reversibly inhibiting SGLT2.[1] This inhibition prevents glucose from being transported from the tubular fluid back into the epithelial cells of the proximal tubule, thereby promoting urinary glucose excretion (glucosuria).[2][4] This action directly lowers blood glucose levels and has secondary benefits, including modest reductions in body weight and blood pressure due to caloric loss and osmotic diuresis.[4][6]

This compound's high selectivity is a key characteristic. In vitro studies have demonstrated a 667-fold difference in its inhibitory potency for SGLT2 compared to SGLT1, minimizing off-target effects on SGLT1 which is prevalent in other tissues like the intestine.[1]

References

- 1. Pharmacokinetics and Tissue Distribution of this compound in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study Design and Protocol for a Randomized Controlled Trial of this compound to Evaluate Cardiorenal Outcomes in Type 2 Diabetes (ENVELOP) [e-dmj.org]

- 3. e-dmj.org [e-dmj.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Physiologically Based Pharmacokinetic Modelling to Predict Pharmacokinetics of this compound, a Sodium-Dependent Glucose Transporter 2 Inhibitor, in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of this compound versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial [e-dmj.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enavogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is an emerging therapeutic agent with significant promise beyond its established role in glycemic control for type 2 diabetes. This technical guide synthesizes preclinical and clinical evidence for the utility of this compound in non-diabetic conditions, with a primary focus on metabolic dysfunction-associated steatohepatitis (MASH), heart failure, and neurodegenerative diseases. This document provides a detailed overview of the experimental methodologies employed in key studies, presents quantitative data in a structured format, and visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted mechanisms of action.

Introduction

SGLT2 inhibitors have revolutionized the management of type 2 diabetes by promoting urinary glucose excretion. However, large-scale clinical trials have unveiled their significant cardiorenal protective benefits, independent of their glucose-lowering effects, sparking extensive research into their broader therapeutic applications.[1][2][3] this compound, a next-generation SGLT2 inhibitor, is being actively investigated for its potential in a range of non-diabetic pathologies.[4][5] This whitepaper consolidates the current scientific knowledge on the extra-glycemic effects of this compound, providing a technical resource for the research and drug development community.

Potential Therapeutic Application in Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Preclinical evidence strongly suggests a therapeutic role for this compound in MASH, a progressive form of non-alcoholic fatty liver disease (NAFLD).[6][7][8] A key study demonstrated that this compound attenuates hepatic steatosis, inflammation, and fibrosis in a mouse model of MASH.[6][9]

Experimental Protocol: MASH Mouse Model

-

Animal Model: Male C57BL/6 mice were utilized for this study.[9]

-

Dietary Induction of MASH: MASH was induced by feeding the mice a high-fat, high-cholesterol (HFHC) diet for 12 weeks. The detailed composition of the normal chow and HFHC diets are presented in Table 1.[9]

-

Treatment Group: A cohort of mice on the HFHC diet received daily oral administration of this compound.[9]

-

Tissue Analysis: After the 12-week period, liver tissues were collected for histological analysis (H&E and Masson's trichrome staining), and protein expression analysis via Western blot.[9][10]

Experimental Protocol: In Vitro Cell Culture Models

-

Cell Lines: Human hepatic stellate cells (LX-2) and human hepatoma cells (HepG2) were used to investigate the direct effects of this compound on liver cells.[9]

-

Stimulation: LX-2 and HepG2 cells were treated with pathological stimuli, such as transforming growth factor-β1 (TGF-β1) or palmitic acid, to mimic the cellular environment of MASH.[9][10]

-

This compound Treatment: The stimulated cells were co-treated with this compound to assess its impact on cellular processes.[9]

-

Analysis: The effects of this compound on hepatic stellate cell activation and lipid accumulation in hepatocytes were evaluated.[9]

Quantitative Data from MASH Studies

Table 1: Diet Composition for MASH Induction in Mice [9]

| Component | Normal Chow Diet (%) | High-Fat, High-Cholesterol Diet (%) |

| Fat | 4.5 | 21.0 |

| Cholesterol | 0.02 | 1.5 |

| Carbohydrate | 60.7 | 48.5 |

| Protein | 21.1 | 17.5 |

| Caloric Content (kcal/g) | 3.4 | 4.5 |

Table 2: Effect of this compound on Hepatic Parameters in a MASH Mouse Model [6][7][9]

| Parameter | HFHC Diet | HFHC Diet + this compound |

| Hepatic Lipid Accumulation | Severe | Significantly Ameliorated |

| Inflammatory Cytokine Production | Increased | Suppressed |

| Liver Fibrosis | Severe | Significantly Improved |

| α-SMA Expression (marker of stellate cell activation) | Increased | Decreased |

| TGF-β1 Protein Expression | Increased | Decreased |

| pSmad2 Protein Expression | Increased | Decreased |

Signaling Pathway: Attenuation of Liver Fibrosis

This compound has been shown to attenuate liver fibrosis by potentially interfering with the TGF-β1/Smad signaling pathway, a key driver of fibrogenesis.[6][7]

Potential Therapeutic Application in Heart Failure

Emerging clinical data suggests that this compound may induce beneficial cardiac reverse remodeling in patients with heart failure.[3] A case series of five heart failure patients with type 2 diabetes demonstrated improvements in cardiac structure and function after treatment with this compound.[3]

Experimental Protocol: Heart Failure Case Series

-

Patient Population: The study included five patients with a diagnosis of heart failure and type 2 diabetes mellitus.[3]

-

Intervention: Patients were treated with this compound.[3]

-

Assessment: Echocardiography was performed before and after the this compound treatment period to evaluate changes in cardiac remodeling indices.[3]

-

Key Parameters Measured: Left ventricular end-diastolic volume index (LVEDVI), left ventricular end-systolic volume index (LVESVI), left atrial volume index (LAVI), left ventricular ejection fraction (LVEF), and the ratio of early mitral inflow velocity to mitral annular early diastolic velocity (E/E').[3]

Quantitative Data from Heart Failure Case Series

Table 3: Echocardiographic Changes Following this compound Treatment in Heart Failure Patients (Median Values) [3]

| Parameter | Baseline | Post-Enavogliflozin | p-value |

| LVEDVI (mL/m²) | 39.2 | 29.6 | 0.043 |

| LVESVI (mL/m²) | 18.7 | 17.1 | 0.043 |

| LAVI (mL/m²) | 34.6 | 27.2 | 0.043 |

| LVEF (%) | 52.0 | 54.0 | 0.176 |

| E/E' | 10.2 | 7.9 | 0.225 |

Experimental Workflow: Heart Failure Case Series

Potential Therapeutic Application in Neurodegenerative Disease

Recent preclinical findings have illuminated a potential neuroprotective role for this compound in the context of Alzheimer's disease. A study utilizing the 5XFAD mouse model of Alzheimer's demonstrated that this compound treatment can mitigate amyloid-beta (Aβ) pathology and restore cognitive function.[1][6]

Experimental Protocol: Alzheimer's Disease Mouse Model

-

Animal Model: The 5XFAD mouse model, which exhibits key pathological features of Alzheimer's disease, was used.[6]

-

Treatment: Mice were treated with this compound to assess its impact on disease progression.[6]

-

Behavioral Testing: Cognitive function was evaluated using behavioral tests such as the Y-maze and Morris Water Maze.[6]

-

Neuropathological Analysis: Brain tissue was analyzed to quantify Aβ plaque burden and markers of neuroinflammation.[6]

-

In Vitro and Ex Vivo Analysis: The study also included experiments to investigate the effect of this compound on the phagocytic capacity of microglia.[6]

Quantitative Data from Alzheimer's Disease Study

Table 4: Effects of this compound in the 5XFAD Mouse Model of Alzheimer's Disease [1][6]

| Parameter | 5XFAD Control | 5XFAD + this compound |

| Cognitive Performance (Y-maze, Morris Water Maze) | Impaired | Significantly Improved |

| Aβ Pathology and Plaque Burden | High | Reduced |

| Neuroinflammation (proinflammatory cytokine production) | Increased | Suppressed |

| Microglial Recruitment to Plaques | - | Promoted |

| Microglial Phagocytic Capacity | - | Enhanced |

Signaling Pathway: Neuroprotection in Alzheimer's Disease

The neuroprotective effects of this compound in the Alzheimer's disease model appear to be mediated, at least in part, through the upregulation of AMP-activated protein kinase (AMPK) signaling in microglia.[1][6]

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant therapeutic potential of this compound beyond its current indication for type 2 diabetes. The preclinical data in MASH and Alzheimer's disease are particularly promising, suggesting novel mechanisms of action involving key signaling pathways such as TGF-β1/Smad and AMPK. The preliminary clinical findings in heart failure further support the exploration of this compound in cardiovascular diseases.

Future research should focus on elucidating the precise molecular targets of this compound in these non-diabetic conditions and validating these preclinical findings in well-designed, large-scale clinical trials. A deeper understanding of the pharmacodynamics and long-term safety profile of this compound in diverse patient populations will be crucial for its successful translation into new therapeutic areas. The continued investigation of this compound holds the potential to address significant unmet medical needs in hepatology, cardiology, and neurology.

References

- 1. SGLT2 Inhibition by this compound Significantly Reduces Aβ Pathology and Restores Cognitive Function via Upregulation of Microglial AMPK Signaling in 5XFAD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SGLT2 Inhibition by this compound Significantly Reduces Aβ Pathology and Restores Cognitive Function via Upregulation of Microglial AMPK Signaling in 5XFAD Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Impact of the Novel Sodium-Dependent Glucose Cotransporter 2 Inhibitor, this compound, on Cardiac Reverse Remodeling in Heart Failure Patients With Type 2 Diabetes Mellitus: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an SGLT2 Inhibitor, Improves Nonalcoholic Steatohepatitis Induced by High-Fat, High-Cholesterol Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. e-dmj.org [e-dmj.org]

- 9. This compound, an SGLT2 Inhibitor, Improves Nonalcoholic Steatohepatitis Induced by High-Fat, High-Cholesterol Diet [e-dmj.org]

- 10. Reddit - The heart of the internet [reddit.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sodium-glucose cotransporter 2 (SGLT2) selectivity of Enavogliflozin, a potent and selective SGLT2 inhibitor. This document outlines the quantitative measures of its selectivity, the experimental methodologies used to determine these values, and the physiological context of its mechanism of action.

Executive Summary

This compound is a late-stage oral SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus. Its therapeutic efficacy is rooted in its high selectivity for SGLT2 over the closely related SGLT1. This high selectivity is crucial for minimizing off-target effects, particularly in the gastrointestinal tract where SGLT1 is predominantly expressed. This guide will explore the data and methods that underpin our understanding of this compound's impressive selectivity profile.

Data Presentation: Quantitative Analysis of Selectivity

The selectivity of this compound for SGLT2 over SGLT1 has been quantified through in vitro studies, primarily by determining the half-maximal inhibitory concentration (IC50) for each transporter. A lower IC50 value indicates a higher inhibitory potency.

| Parameter | SGLT2 | SGLT1 | Selectivity Ratio (SGLT1 IC50 / SGLT2 IC50) | Reference |

| IC50 | 0.8 ± 0.3 nM | 549.3 ± 139.6 nM | ~687-fold | [1] |

| Reported Selectivity | - | - | 1,015-fold | [2] |

Note: The selectivity ratio indicates how many times more potent this compound is at inhibiting SGLT2 compared to SGLT1. A higher ratio signifies greater selectivity. The discrepancy in the reported selectivity ratios may stem from different experimental conditions or calculation methods.

Experimental Protocols

While the precise, detailed experimental protocols used by the manufacturer to determine the selectivity of this compound are proprietary, this section outlines the general and widely accepted methodologies for assessing SGLT inhibitor selectivity. These methods are representative of the techniques likely employed in the characterization of this compound.

In Vitro Inhibition Assays Using Cell Lines

The determination of IC50 values for SGLT1 and SGLT2 is typically conducted using mammalian cell lines that are engineered to stably express the human versions of these transporters. Commonly used cell lines include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells.

General Protocol for Radiolabeled Glucose Uptake Assay:

-

Cell Culture: CHO or HEK293 cells stably expressing either human SGLT1 or SGLT2 are cultured in appropriate media to confluence in multi-well plates.

-

Pre-incubation: The cells are washed with a sodium-containing buffer to remove culture medium. They are then pre-incubated for a defined period (e.g., 10-30 minutes) with varying concentrations of the test inhibitor (this compound) or a vehicle control.

-

Glucose Uptake: A solution containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), is added to the wells. ¹⁴C-AMG is a substrate for both SGLT1 and SGLT2.

-

Incubation: The cells are incubated with the radiolabeled substrate for a specific time (e.g., 1-2 hours) at 37°C to allow for transporter-mediated uptake.

-

Washing: The uptake reaction is stopped by rapidly washing the cells with ice-cold, sodium-free buffer to remove any extracellular radiolabeled substrate.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the glucose uptake. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiological Assays

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes, provide a direct measure of transporter activity by recording the sodium currents coupled to glucose transport.

General Protocol for Two-Electrode Voltage Clamp Assay:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding either human SGLT1 or SGLT2. The oocytes are then incubated for 2-5 days to allow for protein expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set value (e.g., -50 mV).

-

Substrate Application: The oocyte is perfused with a sodium-containing buffer. The addition of a substrate like glucose or AMG to the perfusion solution will induce an inward current due to the influx of sodium ions through the SGLT transporter.

-

Inhibitor Application: Once a stable substrate-induced current is established, the oocyte is perfused with a solution containing both the substrate and the test inhibitor (this compound) at various concentrations.

-

Measurement of Inhibition: The reduction in the substrate-induced current in the presence of the inhibitor is measured.

-

Data Analysis: The percentage of current inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable inhibition model.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of SGLT2 Inhibition by this compound in the Renal Proximal Tubule.

Caption: General Workflow for an In Vitro SGLT2 Inhibition Assay.

Caption: Logical Relationship of this compound's Selectivity and Clinical Outcomes.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the active metabolites of Enavogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information presented herein is intended to support further research and development in the field of diabetes and metabolic diseases.

Introduction to this compound Metabolism

This compound undergoes hepatic metabolism to produce several metabolites, with two primary active metabolites identified as M1 and M2.[1][2] These metabolites are formed through oxidative processes primarily mediated by the cytochrome P450 enzyme system.[1] Understanding the pharmacological activity and pharmacokinetic profiles of these metabolites is crucial for a complete assessment of the drug's efficacy and safety.

Key Metabolites and Their Formation

The primary metabolic pathway for this compound involves monohydroxylation, leading to the formation of M1 and M2.[1] Further oxidation of these primary metabolites can result in the formation of dihydroxylated metabolites, M3 and M4. Additionally, glucuronide conjugates have been identified in hepatocytes.[1]

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Quantitative Analysis of Metabolites

Pharmacokinetic studies have quantified the systemic exposure of the primary active metabolites, M1 and M2, relative to the parent drug, this compound.

| Metabolite | Relative Plasma Concentration to this compound | Metabolic Ratio |

| M1 | 20-25%[1] | 0.20-0.25[2] |

| M2 | 1-6%[1] | Not Reported |

Pharmacological Activity of Metabolites

Recent findings suggest that the M1 metabolite of this compound may exhibit a different pharmacological profile compared to the parent compound. A patent application indicates that M1 acts as a dual inhibitor of both SGLT1 and SGLT2, in contrast to this compound, which is a selective SGLT2 inhibitor.[3] This dual inhibitory action could have implications for the overall glucose-lowering effect and the safety profile of this compound.

Inhibition Profile

References

- 1. Pharmacokinetics and Tissue Distribution of this compound in Mice Using a Validated Liquid Chromatography–Tandem Mass Spectrometry Method [mdpi.com]

- 2. Physiologically Based Pharmacokinetic Modelling to Predict Pharmacokinetics of this compound, a Sodium-Dependent Glucose Transporter 2 Inhibitor, in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KR20240035374A - A pharmaceutical composition comprising a metabolite of this compound and use thereof - Google Patents [patents.google.com]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro assays relevant to the characterization of enavogliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor for diabetes research. The included protocols offer step-by-step guidance for key experimental procedures.

Quantitative Data Summary

This compound demonstrates high potency for SGLT2 with significant selectivity over SGLT1. The following table summarizes the key in vitro quantitative data.

| Parameter | Value | Species | System | Reference |

| SGLT2 IC50 | 0.8 ± 0.3 nM | Human | Cell-based assay | [1] |

| SGLT1 IC50 | 549.3 ± 139.6 nM | Human | Cell-based assay | [1] |

| Selectivity (SGLT1/SGLT2) | ~687-fold | Human | Cell-based assay | [1] |

| Selectivity (SGLT1/SGLT2) | 1,015-fold | Not Specified | Not Specified | [2] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of SGLT2 inhibition by this compound and the general workflows for the described in vitro assays.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By targeting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus. These application notes provide detailed experimental protocols for key studies involving this compound, including in vitro SGLT2 inhibition assays, pharmacokinetic analysis via LC-MS/MS, and in vitro metabolism studies. Additionally, a summary of clinical trial data is presented to highlight its efficacy and safety profile.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of SGLT2 in the proximal convoluted tubule of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.

Caption: Mechanism of action of this compound in the renal proximal tubule.

Key Clinical Trial Data

Phase 3 clinical trials have demonstrated the efficacy and safety of this compound in patients with type 2 diabetes. The following tables summarize key findings from these studies.

Table 1: Efficacy of this compound Monotherapy (24 weeks) [1][2]

| Parameter | This compound (0.3 mg) | Placebo | Placebo-Adjusted Change |

| Change in HbA1c (%) | - | - | ~ -1.0 |

| Change in Body Weight (kg) | - | - | Significant Reduction |

| Change in Blood Pressure | - | - | Significant Reduction |

| Change in LDL-C | - | - | Significant Reduction |

| Change in HDL-C | - | - | Significant Increase |

Table 2: Efficacy of this compound as an Add-on to Metformin vs. Dapagliflozin (24 weeks) (NCT04634500) [3][4][5]

| Parameter | This compound (0.3 mg) + Metformin | Dapagliflozin (10 mg) + Metformin |

| Adjusted Mean Change in HbA1c (%) | -0.80 | -0.75 |

| Patients Achieving HbA1c <7.0% | 61% | 62% |

| Adjusted Mean Change in Fasting Plasma Glucose (mg/dL) | -32.53 | -29.14 |

| Change in Body Weight (kg) | -3.77 | -3.58 |

| Change in Systolic Blood Pressure (mm Hg) | -5.93 | -6.57 |

| Change in Diastolic Blood Pressure (mm Hg) | -5.41 | -4.26 |

| Urine Glucose-Creatinine Ratio (g/g) | 60.48 | 44.94 |

Experimental Protocols

SGLT2 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on SGLT2. A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is used to measure glucose uptake in cells expressing SGLT2.[6][7][8]

Caption: Workflow for the cell-based SGLT2 inhibition assay.

Materials:

-

HK-2 cells (human kidney proximal tubule cell line)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

96-well black, clear-bottom tissue culture plates

-

This compound

-

2-NBDG

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Maintain HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed HK-2 cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the cells and add the this compound dilutions or vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100 µM and incubate for 1 hour at 37°C.

-

Termination and Washing: Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Add lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

Data Analysis: Calculate the percent inhibition of 2-NBDG uptake for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetic Analysis by LC-MS/MS

This protocol outlines a method for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Materials:

-

Plasma samples

-

This compound analytical standard

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Acetonitrile

-

Ethyl acetate

-

Methanol

-

Formic acid

-

LC-MS/MS system (e.g., Agilent 1200 HPLC and Applied Biosystems API 3200 triple quadrupole MS/MS)

-

Analytical column (e.g., Zorbax C18, 50 mm × 4.6 mm, 5 μm)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Add 1 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 3 mL of ethyl acetate for liquid-liquid extraction.

-

Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: Zorbax C18 (50 mm × 4.6 mm, 5 μm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

A suitable gradient elution program should be developed to achieve optimal separation.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) transitions should be optimized for this compound and the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the plasma samples from the calibration curve.

-

In Vitro Metabolism Study

This protocol describes an in vitro method to assess the metabolic stability of this compound using human liver microsomes.[9][10][11][12]

Caption: Workflow for the in vitro metabolism study of this compound.

Materials:

-

Human liver microsomes

-

This compound

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing this compound (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to ice-cold acetonitrile to stop the reaction.

-

Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Note: These protocols provide a general framework. Specific parameters such as concentrations, incubation times, and instrument settings should be optimized for each specific application.

References

- 1. daewoongpharm.id [daewoongpharm.id]

- 2. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]

- 3. Efficacy and Safety of this compound versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-dmj.org [e-dmj.org]

- 5. Efficacy and Safety of this compound versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 12. mttlab.eu [mttlab.eu]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1][2] This insulin-independent mechanism of action makes it an attractive therapeutic candidate for type 2 diabetes and other metabolic disorders.[2][3] Preclinical studies in various animal models are crucial for elucidating the efficacy, pharmacokinetics, and mechanisms of action of this compound. These application notes provide a summary of key findings and detailed protocols for the use of this compound in animal models of metabolic disease.

Data Presentation

Pharmacokinetic Parameters of this compound in Rodents

The following tables summarize the pharmacokinetic parameters of this compound following a single oral administration in mice and rats. This data is essential for designing preclinical efficacy and toxicology studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) |

| 0.3 | 235.6 ± 45.8 | 0.25 | 467.8 ± 78.2 | 1.8 ± 0.3 | 84.5 |

| 1 | 879.3 ± 154.7 | 0.25 | 1876.4 ± 321.5 | 2.1 ± 0.4 | 97.2 |

| 3 | 2543.1 ± 432.1 | 0.5 | 5897.6 ± 987.4 | 2.3 ± 0.5 | 91.3 |

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) |

| 0.3 | 189.7 ± 33.1 | 0.5 | 412.3 ± 65.4 | 2.5 ± 0.6 | 56.3 |

| 1 | 654.2 ± 112.9 | 0.5 | 1489.7 ± 254.3 | 2.8 ± 0.7 | 62.1 |

| 3 | 1899.5 ± 321.8 | 1.0 | 4678.9 ± 789.1 | 3.1 ± 0.8 | 58.7 |

Data presented as mean ± standard deviation.

Efficacy of this compound in a Canine Model of Diabetes

The following table summarizes the effects of this compound administered once daily for eight weeks to diabetic dogs.

Table 3: Effects of Once-Daily this compound in Diabetic Dogs

| Parameter | Change from Baseline |

| Fructosamine Level | 20% decrease |

| Insulin Dose | 25% decrease |

| Body Weight | 5% decrease |

| Blood Pressure | 20 mmHg decrease |

This study demonstrated a statistically significant blood glucose-lowering effect.[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rodents

This protocol describes the standard method for oral administration of this compound to mice and rats.

Materials:

-

This compound

-

Vehicle: 10% Dimethyl sulfoxide (DMSO) and 90% Saline

-

Oral gavage needles (size appropriate for the animal)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve this compound in the vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.1 mg/mL).

-

Ensure the solution is homogenous before administration.

-

-

Animal Preparation:

-

Fast the animals for at least 12 hours before oral administration, with free access to water.

-

Weigh each animal immediately before dosing to calculate the precise volume to be administered.

-

-

Administration:

-

Gently restrain the animal.

-

Insert the oral gavage needle into the esophagus and deliver the dosing solution directly into the stomach.

-

Observe the animal for any signs of distress during and after the procedure.

-

-

Post-administration:

-

Return the animal to its cage with free access to food and water.

-

For pharmacokinetic studies, blood samples can be collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Protocol 2: Assessment of Glycemic Control in a Diabetic Mouse Model (Adapted from studies with other SGLT2 inhibitors)

This protocol provides a framework for evaluating the efficacy of this compound in a diabetic mouse model, such as the db/db mouse.

Animal Model:

-

Male db/db mice (e.g., 8-10 weeks of age)

-

Age-matched wild-type control mice

Experimental Groups:

-

Group 1: Wild-type control + Vehicle

-

Group 2: db/db mice + Vehicle

-

Group 3: db/db mice + this compound (e.g., 1 mg/kg/day)

-

Group 4: db/db mice + this compound (e.g., 3 mg/kg/day)

Procedure:

-

Acclimatization:

-

Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

-

-

Treatment:

-

Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

-

-

Monitoring:

-

Body Weight and Food/Water Intake: Measure daily or weekly.

-

Blood Glucose: Measure fasting and/or random blood glucose levels weekly from tail vein blood using a glucometer.

-

HbA1c: Measure at the beginning and end of the study from whole blood to assess long-term glycemic control.

-

Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

-

-

Terminal Procedures:

-

At the end of the study, collect blood for analysis of plasma lipids (triglycerides, total cholesterol, HDL, LDL) and other relevant biomarkers.

-

Collect tissues (e.g., kidney, liver, pancreas) for histological or molecular analysis.

-

Visualizations

Signaling Pathway of SGLT2 Inhibition

Caption: Mechanism of action of this compound in the renal proximal tubule.

Experimental Workflow for Preclinical Efficacy Study

Caption: General workflow for an in vivo efficacy study of this compound.

References

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus. Understanding the pharmacokinetic profile of this compound is crucial for its clinical development and therapeutic monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described method is suitable for supporting pharmacokinetic and toxicokinetic studies.

Experimental

Materials and Reagents

-

This compound reference standard (purity >99%)

-

This compound-d4 (internal standard, IS) (purity >99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.

Protocol:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).

-

Vortex for 10 seconds.

-

Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

-

Inject 5 µL onto the LC-MS/MS system.

Figure 1: Workflow for plasma sample preparation.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 3.0 minutes |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.5 | |

| 2.0 | |

| 2.1 | |

| 3.0 |

Mass Spectrometer Settings:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 1 |

Table 1: Optimized MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| This compound | 499.2 | 411.1 | 120 | 35 |

| This compound-d4 | 503.2 | 415.1 | 120 | 35 |

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.

Linearity:

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was consistently greater than 0.995.

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Mean Response (Analyte/IS Peak Area Ratio) |

| 1 | 0.0025 |

| 5 | 0.0128 |

| 10 | 0.0255 |

| 50 | 0.127 |

| 100 | 0.253 |

| 500 | 1.26 |

| 1000 | 2.51 |

Accuracy and Precision:

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |

| Low | 3 | 5.2 | 98.7 | 6.5 | 101.2 |

| Medium | 80 | 4.1 | 102.1 | 5.3 | 99.8 |

| High | 800 | 3.5 | 99.5 | 4.7 | 100.9 |

Overall Analytical Workflow

The entire process from receiving the samples to final data reporting follows a structured workflow to ensure data integrity and reproducibility.

Figure 2: Comprehensive analytical workflow.

Conclusion